molecular formula C8H11Cl2N3O2 B11861628 Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride

Cat. No.: B11861628
M. Wt: 252.09 g/mol
InChI Key: GYJDHJJPTNJHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyrimidine ring, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization with a nitrogen source, can yield the desired pyrrolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing by-products, and employing efficient purification techniques. The use of catalysts and automated synthesis equipment can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. This compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrrolo[1,2-a]pyrazine: Exhibits antimicrobial and antiviral activities.

    Pyrido[2,3-d]pyrimidine: Used in anticancer research

Uniqueness

Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride stands out due to its unique structure, which allows for diverse modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C8H11Cl2N3O2

Molecular Weight

252.09 g/mol

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C8H9N3O2.2ClH/c1-13-8(12)7-10-3-5-2-9-4-6(5)11-7;;/h3,9H,2,4H2,1H3;2*1H

InChI Key

GYJDHJJPTNJHJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2CNCC2=N1.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.